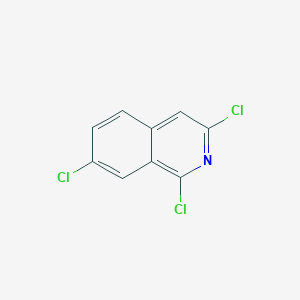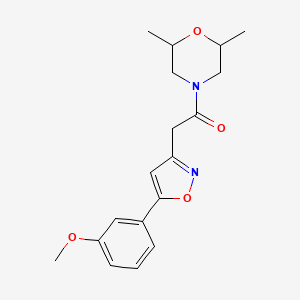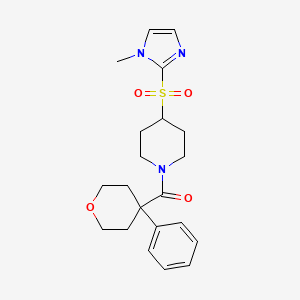
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamates are a group of organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis Analysis
Carbamates can be synthesized through carbamoylation, a process that involves the reaction of a nucleophile with carbonylimidazolide in water . This method allows for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .Molecular Structure Analysis
The general formula for carbamates is R2NC(O)OR’, where R and R’ can be any organic substituent . The structure consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an ester group .Chemical Reactions Analysis
Carbamates can undergo a variety of reactions. One common reaction is hydrolysis, where the carbamate is split with water, catalyzed by either an acid or a base . This reaction is reversible and is the reverse of esterification .Applications De Recherche Scientifique
- Carbamates are a class of pesticides used for pest and insect control in agriculture. They act by inhibiting acetylcholinesterase reversibly. Commonly used carbamate pesticides include carbaryl , carbofuran , and aminocarb .
- The symptoms of exposure to carbamates are similar to those of organophosphates, although poisoning from carbamates tends to be of shorter duration .
- (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is employed in palladium-catalyzed synthesis of N-Boc-protected anilines .
- It also plays a role in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position .
- Research has explored the applications of carbamates and tert-butyl compounds in developing bio-based polymers . Controlled/living polymerization of renewable vinyl monomers derived from natural sources, including those with tert-butyl groups, highlights their potential in creating sustainable materials .
- Strategies for preventing the accumulation of ethyl carbamate (EC) in fermented foods involve physical, chemical, and biological approaches. However, physical treatments may affect flavor, while chemical treatments can lead to environmental pollution and food safety concerns .
- Derivatives of tert-butyl carbamate have been investigated for their inhibitory activity against enzymes. These compounds exhibit moderate to very good inhibitory activity .
- Analytical evaluation of carbamate pesticides in human and environmental matrices is crucial. Suitable extraction and analytical methods are employed to assess their presence and impact .
Pesticide Chemistry and Toxicology
Synthetic Chemistry and Organic Synthesis
Polymer and Material Science
Environmental Chemistry and Food Safety
Biological Activity and Drug Discovery
Analytical Methods and Water Quality Monitoring
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(E)-2-(bromomethyl)-3-fluoroprop-2-enyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h5H,4,6H2,1-3H3,(H,12,13)/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTILTRMBJQAPB-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=CF)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=C\F)/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)




![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)
![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)
![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)

![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)
![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)
![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)

![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)